molecular formula C15H19N3O3 B2491393 3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921490-47-3

3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2491393
CAS RN: 921490-47-3
M. Wt: 289.335
InChI Key: DDBDEWMHEHTFIQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research has explored the synthesis of related pyrido[2,3-d]pyrimidine derivatives through various chemical routes. For instance, Ashraf et al. (2019) reported the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives using spectral techniques and computational exploration to confirm their structures (Ashraf et al., 2019). This study exemplifies the methods and analytical techniques that may be applied to synthesize and characterize compounds similar to the one .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been extensively analyzed through various techniques, including NMR, UV-visible, FT-IR spectroscopy, and X-ray diffraction analysis. The research conducted by Ashraf et al. utilized density functional theory (DFT) and time-dependent DFT computations to analyze the electronic structures, demonstrating the intricate details that can be obtained about the molecule's structure (Ashraf et al., 2019).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine compounds undergo a variety of chemical reactions, including electrophilic substitution and condensation reactions. Hirota et al. (1990) synthesized several 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, highlighting the versatility of reactions this class of compounds can participate in (Hirota et al., 1990).

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility, melting point, and crystallinity, can be influenced by the specific substituents present on the core structure. The molecular electrostatic potential (MEP) analysis, as discussed by Ashraf et al., explores the reactivity of compounds by predicting nucleophilic and electrophilic sites, which can indirectly inform about their physical properties (Ashraf et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, of pyrido[2,3-d]pyrimidine derivatives are determined by their molecular structure. The studies by Hirota et al. and Ashraf et al. provide insights into the chemical behavior of these compounds, including their potential for forming hydrogen bonds and undergoing nucleophilic as well as electrophilic attacks (Hirota et al., 1990); (Ashraf et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated innovative approaches to synthesizing pyrido[2,3-d]pyrimidine derivatives, which are crucial for developing novel pharmaceuticals and materials. For instance, Ashraf et al. (2019) described the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, employing spectral techniques and computational methods to ascertain their structures and explore their electronic configurations (Ashraf et al., 2019). Similarly, Trilleras et al. (2009) focused on the crystal structures of various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, revealing insights into their molecular arrangements (Trilleras et al., 2009).

Antiviral and Antimicrobial Activities

Several studies have explored the antiviral and antimicrobial potentials of pyrido[2,3-d]pyrimidine derivatives. Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating marked inhibitory effects against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Optical and Nonlinear Optical (NLO) Properties

The optical and NLO properties of pyrimidine-based derivatives have been studied for their potential applications in material science. Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives and assessed their linear and nonlinear optical properties, suggesting their suitability for NLO device fabrications (Mohan et al., 2020).

Herbicidal Activities

The application of pyrimidine derivatives in agriculture, specifically as herbicides, has also been investigated. Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, some of which exhibited significant herbicidal activities, suggesting their potential use in controlling weed growth (Yang Huazheng, 2013).

Mechanism of Action

Future Directions

The future research directions in this field could involve the design and synthesis of novel compounds based on the fragments of pyrrolo[2,3-d]-pyrimidine and pyrido[2,3-d]pyrimidine to improve inhibitory effects in breast cancer cells .

properties

IUPAC Name

5-ethoxy-6-ethyl-1-methyl-3-prop-2-enylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-5-8-18-14(19)11-12(21-7-3)10(6-2)9-16-13(11)17(4)15(18)20/h5,9H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBDEWMHEHTFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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